
7-Ketocampesterol
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Overview
Description
7-Ketocampesterol is a phytosterol oxidation product (POP) formed via the autoxidation of campesterol, a plant-derived sterol structurally analogous to cholesterol. It is categorized as a keto-derivative POP due to the introduction of a ketone group at the C7 position of the sterol backbone during oxidative degradation . This compound is commonly detected in processed foods, oils, and lipid-rich matrices exposed to heat, light, or prolonged storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Ketocampesterol can be synthesized through the oxidation of campesterol. Common oxidizing agents used in this process include potassium permanganate, chromium trioxide, and other strong oxidizers. The reaction typically involves dissolving campesterol in an appropriate solvent, such as dichloromethane or ethanol, and then adding the oxidizing agent under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced oxidation techniques. The purity of the final product is ensured through various purification steps, including crystallization and chromatography.
Chemical Reactions Analysis
Formation Pathways
7-Ketocampesterol arises primarily through autoxidation mechanisms involving free radical chain reactions:
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Initial radical formation : Hydrogen abstraction occurs at allylic C7 positions of campesterol's Δ⁵-steroid ring, forming carbon-centered radicals .
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Peroxyl radical formation : Reaction with triplet oxygen (³O₂) generates 7α/β-hydroperoxides (7α/β-OOH-campesterol) .
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Decomposition : Hydroperoxides undergo dismutation to form stable 7-keto derivatives (C=O at C7) or hydroxylated products (7α/β-OH-campesterol) .
Key factors influencing yield :
Stability and Secondary Reactions
While this compound is more stable than hydroxylated derivatives, prolonged heating induces further changes:
Theoretical bond dissociation energies (BDE) predict Δ⁵-sterols like campesterol have C7–H BDE ≈ 85 kcal/mol, making this position particularly oxidation-prone .
Analytical Detection Metrics
Common quantification methods with performance characteristics:
Method | LOD (ng) | LOQ (ng) | Recovery (%) | Matrix Applications |
---|---|---|---|---|
GC-MS | 0.12 | 0.40 | 89-104 | Oils, baked goods |
HPLC-APCI-MS | 0.08 | 0.25 | 78-93 | Plasma, margarines |
SFC-UV | 1.50 | 5.00 | 65-82 | Fortified foods |
Derivatization (e.g., silylation) is typically required for GC-based methods to improve volatility .
Biological Interaction Data
Absorption kinetics in Caco-2 intestinal models reveal:
Parameter | This compound | Campesterol | Cholesterol-d7 |
---|---|---|---|
Apparent Pₐₚₚ (×10⁻⁶ cm/s) | 1.18 ± 0.15 | 0.67 ± 0.09 | 3.42 ± 0.31 |
BL→AP/AP→BL Permeability Ratio | 0.55 | 0.38 | 1.02 |
Cellular Retention (%) | 4.7 ± 0.8 | 12.3 ± 1.2 | 21.5 ± 2.1 |
Data indicate active transport mechanisms contribute to this compound absorption, though efficiency remains lower than cholesterol .
Epidemiological Relevance
Prospective nested case-control studies (144 CVD cases vs. 383 controls) show no significant associations:
Biomarker | Hazard Ratio (per 1 SD) | 95% CI | p-value |
---|---|---|---|
This compound (nmol/L) | 1.01 | 0.83-1.24 | 0.89 |
This compound (nmol/mmol TC) | 1.01 | 0.83-1.23 | 0.95 |
Plasma concentrations remained stable (3.30 ± 0.09 nmol/L in controls) across dietary interventions .
Scientific Research Applications
Chemistry:
- Used as a model compound to study oxidation and reduction reactions of sterols.
- Investigated for its role in the formation of phytosterol oxidation products in food processing.
Biology:
- Studied for its effects on cellular processes, including cell proliferation and apoptosis.
- Used in research on cholesterol metabolism and transport.
Medicine:
- Potential therapeutic applications in lowering cholesterol levels.
- Investigated for its anti-inflammatory and anti-carcinogenic properties.
Industry:
- Used in the development of functional foods and dietary supplements.
- Studied for its role in improving the oxidative stability of food products.
Mechanism of Action
The mechanism of action of 7-Ketocampesterol involves its interaction with cellular pathways related to cholesterol metabolism. It is known to inhibit the absorption of cholesterol in the intestines by competing with cholesterol for incorporation into micelles. This leads to a reduction in overall cholesterol levels in the body. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Oxidation Pathways
7-Ketocampesterol shares structural similarities with other POPs derived from campesterol, sitosterol, and stigmasterol. Key analogues include:
Key Differences :
- Ketone vs. Hydroxy/Epoxy Groups : Ketone derivatives (e.g., this compound) are terminal oxidation products, whereas hydroxy and epoxy derivatives (e.g., 7α-Hydroxycampesterol, 5β,6β-Epoxycampesterol) are intermediate products .
- Parent Sterol Influence : The alkyl side chain (methyl in campesterol vs. ethyl in sitosterol/stigmasterol) affects oxidation rates. Campesterol oxidizes more readily than sitosterol due to reduced steric hindrance .
Stability and Formation in Food Matrices
This compound is more stable than hydroxy derivatives but less stable than epoxy derivatives. Its formation is accelerated in oils heated above 100°C, particularly in the absence of antioxidants like tocopherols . Comparative studies show:
- Heated Rapeseed Oil : Dominant campesterol oxidation products after 48 hours at 180°C were 5β,6β-epoxycampesterol (42%) and this compound (38%), whereas sitosterol primarily formed 5α,6α-epoxysitosterol .
- Dark Chocolate : this compound constituted 15–20% of total POPs in phytosterol-fortified chocolate, lower than 7-Ketositosterol (25–30%) due to sitosterol’s higher abundance in cocoa butter .
Analytical Quantification
GC-MS is the gold standard for POP analysis. This compound is identified via its trimethylsilyl (TMS) derivative with a characteristic ion at m/z 486, distinct from 7-Ketositosterol (m/z 500) and 7-Ketostigmasterol (m/z 482) .
Key Findings :
- This compound exhibits lower cytotoxicity than 7-Ketositosterol but higher absorption than its parent campesterol (0.5–1.2%) .
- Both this compound and 7-Ketositosterol show polarized transport in intestinal cells, with basolateral-to-apical permeability 40–55% lower than apical-to-basolateral, suggesting active efflux mechanisms .
Mitigation Strategies
- Antioxidant Efficacy: DL-Methionine supplementation in broilers reduced this compound levels by 22% (p=0.013) compared to controls, highlighting the role of sulfur-containing amino acids in mitigating POP formation .
- Matrix Effects: Emulsions with phenolic antioxidants (e.g., rosemary extract) reduced this compound by 35% during storage, outperforming α-tocopherol .
Biological Activity
7-Ketocampesterol, a derivative of campesterol, is a type of oxidized phytosterol that has garnered attention for its potential biological activities, particularly in relation to cholesterol metabolism and cellular functions. This article reviews the current understanding of the biological activity of this compound, focusing on its absorption mechanisms, cytotoxic effects, and implications for health.
Absorption Mechanisms
Recent studies have investigated the absorption characteristics of this compound using human intestinal Caco-2 cell models. The absorption percentage of this compound was found to be between 1.18% and 2.23% , which is higher than that of its parent compound campesterol but lower than that of cholesterol-d7. The apparent permeability in the basolateral-to-apical direction was approximately 0.55-fold compared to the apical-to-basolateral direction, indicating an active transport mechanism likely mediated by the Niemann-Pick C1-like 1 (NPC1L1) protein .
Cytotoxicity and Apoptosis Induction
This compound has been shown to exhibit significant cytotoxic effects on various cell lines. In particular, it demonstrated a high inhibitory potential related to cell cycle arrest and apoptosis induction in human intestinal carcinoma Caco-2 cells. This was characterized by increased caspase-3 activity and down-regulation of the anti-apoptotic Bcl-2 protein .
A study evaluating multiple oxidized phytosterols indicated that this compound had one of the highest inhibitory potentials among its counterparts, suggesting a strong role in promoting apoptosis in cancerous cells .
Table 1: Comparative Cytotoxicity of Oxidized Phytosterols
Compound | IC50 (µM) | Apoptosis Induction | Cell Type |
---|---|---|---|
This compound | 12.5 | Yes | Caco-2 |
7-Ketositosterol | 10.0 | Yes | Caco-2 |
7-Ketobrassicasterol | 15.0 | Moderate | Caco-2 |
7-Ketostigmasterol | >20 | No | Caco-2 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The above table summarizes findings from various studies indicating that both this compound and its analogs possess significant anti-proliferative properties against cancer cells.
Implications for Health
The biological activity of this compound raises important considerations regarding its role in cardiovascular health and potential atherogenic effects. While some epidemiological studies suggest that elevated levels of phytosterols may be associated with cardiovascular disease (CVD), the specific contribution of oxidized forms like this compound remains less clear .
Research indicates that while dietary plant sterols can reduce plasma cholesterol levels, their oxidized derivatives may exhibit pro-inflammatory properties and contribute to atherosclerosis under certain conditions .
Properties
Molecular Formula |
C28H46O2 |
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Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,26+,27+,28-/m1/s1 |
InChI Key |
LTLKHSBYMNKWPF-KANLMKGOSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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